1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (1-MeTIQ) is an endogenous amine found in the mammalian brain, including humans. [ [], [] ] It is a derivative of 1,2,3,4-tetrahydroisoquinoline (TIQ), a naturally occurring compound found in various foods and beverages. [ [] ] 1-MeTIQ has garnered significant interest in scientific research due to its potential role in neurological processes and as a lead compound for developing novel therapeutics. [ [], [] ]
Synthesis Analysis
Method 1:
1-MeTIQ can be synthesized from phenethylamine via a multi-step process involving acetylation, cyclization, and reduction. [ [] ] * Acetylation: Phenethylamine reacts with acetyl chloride to form N-phenethylacetamide.* Cyclization: N-phenethylacetamide undergoes cyclization in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) to yield 1-methyl-3,4-dihydroisoquinoline.* Reduction: The double bond in 1-methyl-3,4-dihydroisoquinoline is reduced using a reducing agent such as sodium borohydride (NaBH4) or potassium borohydride (KBH4) to afford 1-MeTIQ. * Salt Formation: Finally, 1-MeTIQ is treated with hydrochloric acid (HCl) to obtain the hydrochloride salt.
Method 2:
An alternative approach utilizes α-methylbenzylamine as the starting material and employs a one-step synthesis for enhanced efficiency. [ [] ]
Molecular Structure Analysis
1-MeTIQ is a chiral molecule, existing as two enantiomers: (R)-1-MeTIQ and (S)-1-MeTIQ. [ [] ] The absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a closely related compound, has been determined to be S by X-ray crystallography. [ [] ] This information can be extrapolated to understand the stereochemistry of 1-MeTIQ enantiomers.
Chemical Reactions Analysis
N-Methylation: TIQ can be N-methylated to form 1-MeTIQ. This reaction is catalyzed by N-methyltransferase enzymes. [ [] ]
Hydroxylation: 1-MeTIQ can be hydroxylated at different positions on the aromatic ring to form various hydroxylated derivatives. [ [] ] These derivatives have been investigated for their potential therapeutic benefits.
N-Functional Group Loading: 1-MeTIQ derivatives with different N-functional groups, such as N-propyl, N-propenyl, N-propargyl, and N-butynyl, have been synthesized and evaluated for their pharmacological properties. [ [] ]
Mechanism of Action
Modulation of Dopaminergic System: 1-MeTIQ has been shown to interact with the dopaminergic system, influencing dopamine metabolism and neurotransmission. [ [], [] ] It is known that a decrease in 1-MeTIQ levels in the brain is associated with Parkinsonian-like behavior abnormalities in mice. [ [] ]
Neuroprotective Effects: Studies have demonstrated that 1-MeTIQ exhibits neuroprotective properties, potentially by protecting dopaminergic neurons from degeneration caused by neurotoxins such as rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [ [], [] ] This protective effect may be attributed to a "shielding effect" on the mitochondria, preventing energy depletion caused by toxins. [ [] ]
Anticonvulsant Activity: 1-MeTIQ and some of its derivatives have shown promising anticonvulsant activity in animal models. [ [], [], [] ] This effect may be mediated through its interaction with neurotransmitter systems involved in seizure activity.
Applications
Parkinson’s Disease: Research suggests that 1-MeTIQ may have therapeutic potential for Parkinson's disease (PD). Studies have shown that 1-MeTIQ can protect against dopaminergic neurodegeneration induced by rotenone and MPTP, two neurotoxins widely used to model PD in animals. [ [], [] ] The compound appears to exert its neuroprotective effects by inhibiting neuronal cell death and preserving dopamine levels in the brain.
Pain Management: Certain derivatives of 1-MeTIQ have displayed antinociceptive activity in animal models, suggesting their potential use as analgesics. [ [] ] Further research is needed to explore the specific mechanisms underlying their pain-relieving properties and their potential for clinical application.
Anticonvulsant Development: The demonstrated anticonvulsant activity of 1-MeTIQ and its derivatives in animal models highlights their potential as therapeutic agents for epilepsy and other seizure disorders. [ [], [], [] ] Further investigations are warranted to determine their efficacy and safety profile in humans.
Related Compounds
1,2,3,4-Tetrahydroisoquinoline
Compound Description: 1,2,3,4-Tetrahydroisoquinoline (TIQ) is an endogenous amine found in the mammalian brain. It is a precursor to other biologically active tetrahydroisoquinoline derivatives, such as 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] TIQ is also of interest for its potential involvement in the pathogenesis of Parkinson’s disease. []
4-Hydroxy-1,2,3,4-tetrahydroisoquinoline
Compound Description: 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-TIQ) is a metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). [] It is formed via hydroxylation of TIQ. []
2-Methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 2-Methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-TIQ) is a minor N-methylated metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). []
Isoquinoline
Compound Description: Isoquinoline is a metabolite of 1,2,3,4-Tetrahydroisoquinoline (TIQ). []
1-Methyl-3,4-dihydroisoquinoline
Compound Description: 1-Methyl-3,4-dihydroisoquinoline is a metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). []
4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 4-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (4-hydroxy-1MeTIQ) is a metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). [] It is formed by hydroxylation of the 1MeTIQ. []
2-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 2-Methyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (2-methyl-1MeTIQ) is a minor N-methylated metabolite of 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ). []
(R)-(+)- and (-)-(S)-6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (Salsolinol)
Compound Description: (+)-(R)- and (-)-(S)-Salsolinol are naturally occurring tetrahydroisoquinoline alkaloids found in the mammalian brain, particularly in individuals with Parkinson's disease. [] They are formed through the condensation of dopamine with acetaldehyde. []
6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 6-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (6-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] It shows neuroprotective activity, particularly against salsolinol-induced toxicity. []
5-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 5-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] It exhibits neuroprotective activity, particularly against salsolinol-induced toxicity. []
7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: 7-Hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (7-hydroxy-1MeTIQ) is a hydroxylated derivative of 1-Methyl-1,2,3,4-tetrahydroisoquinoline. [] This derivative displays neuroprotective activity, especially against salsolinol-induced toxicity. []
Compound Description: 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline Hydrochloride (SK&F 64139) is a conformationally rigid benzylamine analog and a high-affinity competitive inhibitor of norepinephrine N-methyltransferase. [, ]
Compound Description: 8,9-Dichloro-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride (LY134046) is a conformationally rigid benzylamine analog and a potent inhibitor of norepinephrine N-methyltransferase. [, ]
Relevance: While not a direct analog, LY134046 shares structural similarities with 1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride in that both compounds belong to the benzylamine class and feature a conformationally restricted structure due to their cyclic nature. Both also act as substrates for rabbit lung N-methyltransferase. [, ]
Compound Description: This compound exhibits antiulcer activity in rat models, inhibiting gastric acid secretion and reducing stress- and indomethacin-induced ulcers. []
Compound Description: This compound exhibits potent anticonvulsant activity against N-methyl-D-aspartate (NMDA)-induced seizures in mice. [] Additionally, it protects CA1 hippocampal neurons from ischemia-induced neuronal degeneration in rats and displays anti-hypoxic activity in mice. []
Compound Description: (+)-2a is a tetrahydrothieno[3,2-c]pyridine derivative designed as a heteroaromatic analog of (+)-1 (FR115427). [] This compound exhibits significant anticonvulsant activity against NMDA-induced seizures in mice. []
Compound Description: (+)-2g is another tetrahydrothieno[3,2-c]pyridine derivative designed as a heteroaromatic analog of (+)-1 (FR115427). [] This compound shows significant anticonvulsant activity against NMDA-induced seizures in mice. []
Compound Description: (-)-3a is a 1-thienyl-1,2,3,4-tetrahydroisoquinoline derivative developed as a heteroaromatic analog of (+)-1 (FR115427). [] It exhibits significant anticonvulsant activity against NMDA-induced seizures in mice. []
Compound Description: Compound 2 is a 1,1-disubstituted tetrahydroisoquinoline analog designed to investigate the structure-activity relationship of Trimetoquinol. [] It exhibited limited beta-adrenergic activity compared to Trimetoquinol. []
Compound Description: Compound 3 is another 1,1-disubstituted tetrahydroisoquinoline analog designed to investigate the structure-activity relationship of Trimetoquinol. [] Interestingly, it displayed selective beta1-blocking activity in the guinea pig trachea, contrasting with Trimetoquinol's broader beta-adrenergic activity. []
Compound Description: This compound exhibits potent analgesic and anti-inflammatory activities. [] Notably, it demonstrates a more pronounced anti-inflammatory effect than diclofenac sodium at specific doses. []
Compound Description: This 1-MeTIQ derivative demonstrates neuroprotective effects against MPTP-induced Parkinsonian-like symptoms in mice. [] It effectively inhibits the MPTP-induced reduction of striatal dopamine content and the number of nigral tyrosine hydroxylase-positive cells. []
1-Methyl-N-butynyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This 1-MeTIQ derivative shows neuroprotective properties against MPTP-induced Parkinsonian-like symptoms in mice. [] It effectively prevents the MPTP-induced decrease in dopamine transporter expression. []
1-Methyl-N-propyl-1,2,3,4-tetrahydroisoquinoline
Compound Description: This 1-MeTIQ derivative exhibits some efficacy in reducing MPTP-induced bradykinesia in mice, but its neuroprotective effects are less pronounced than those of the N-propargyl and N-butynyl derivatives. []
Compound Description: YH1885 is a novel acid pump antagonist. Its oral bioavailability is dose-dependent due to the saturation of its transporter and its limited solubility. []
YH957, YH1070, and YH1041
Compound Description: These compounds are structural analogs of YH1885. They are also inhibitors of the transporter responsible for YH1885's absorption. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N,N-didesmethylvenlafaxine is a monomethoxybenzene that is the N,N-didesmethyl derivative of venlafaxine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a monomethoxybenzene, an amino alcohol, a member of cyclohexanols and a primary amino compound.